REACTION_SMILES
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[C:17]([O:18][C:19](=[O:20])[CH2:23][C:24]#[N:25])([CH3:21])([CH3:22])[CH3:26].[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:27][c:28]1[cH:29][cH:30][c:31]([S:32](=[O:33])(=[O:34])[OH:35])[cH:36][cH:37]1.[K+:11].[K+:12].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([Cl:10])[n:8][cH:9]1.[O-:13][C:14]([O-:15])=[O:16]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:23][C:24]#[N:25])[n:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
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N#CCc1ccc([N+](=O)[O-])cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |